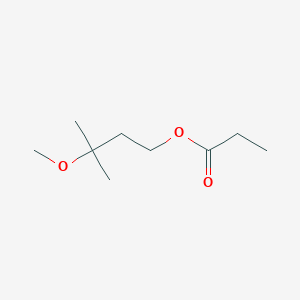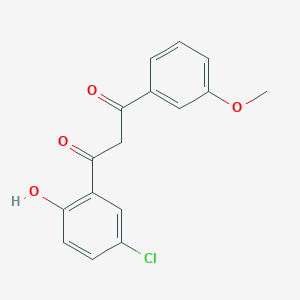
1-(5-Chloro-2-hydroxyphenyl)-3-(3-methoxyphenyl)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-hydroxyphenyl)-3-(3-methoxyphenyl)propane-1,3-dione is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The compound’s structure includes a chloro-substituted phenyl ring and a methoxy-substituted phenyl ring, connected by a propane-1,3-dione moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-3-(3-methoxyphenyl)propane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and 3-methoxybenzaldehyde.
Condensation Reaction: The two aldehydes undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to form the intermediate chalcone.
Cyclization: The intermediate chalcone is then subjected to cyclization under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Chloro-2-hydroxyphenyl)-3-(3-methoxyphenyl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-3-(3-methoxyphenyl)propane-1,3-dione would depend on its specific application. For example, if used as a pharmacological agent, it might interact with specific enzymes or receptors in the body, modulating biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione: Lacks the methoxy group.
1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)propane-1,3-dione: Lacks the chloro group.
1-(5-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione: Methoxy group is in a different position.
Uniqueness
1-(5-Chloro-2-hydroxyphenyl)-3-(3-methoxyphenyl)propane-1,3-dione is unique due to the specific positions of the chloro and methoxy groups, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
88952-38-9 |
|---|---|
Formule moléculaire |
C16H13ClO4 |
Poids moléculaire |
304.72 g/mol |
Nom IUPAC |
1-(5-chloro-2-hydroxyphenyl)-3-(3-methoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C16H13ClO4/c1-21-12-4-2-3-10(7-12)15(19)9-16(20)13-8-11(17)5-6-14(13)18/h2-8,18H,9H2,1H3 |
Clé InChI |
JOYDJDQXJPCYHL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene](/img/structure/B14131382.png)
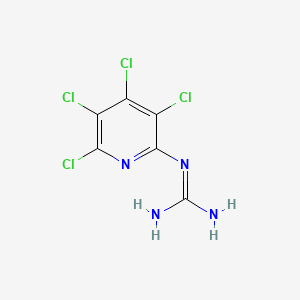
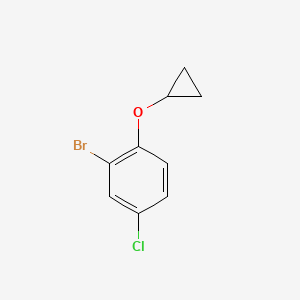
![N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide](/img/structure/B14131406.png)
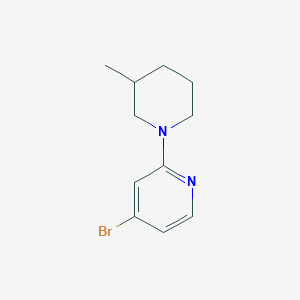
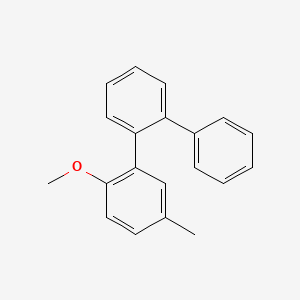
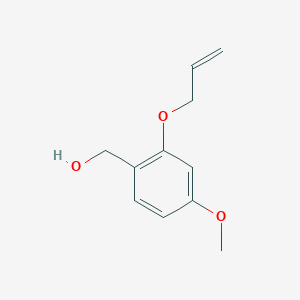
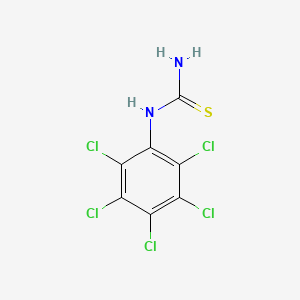
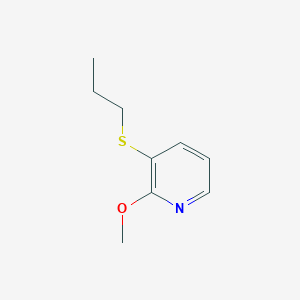
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-phenylnaphthalen-1-amine](/img/structure/B14131432.png)
![3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14131436.png)
![1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B14131441.png)
